N-Methylhexadecylamine

説明

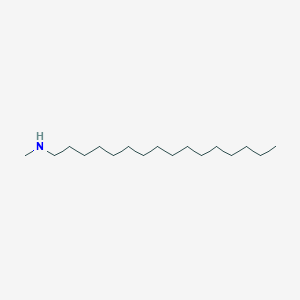

Structure

3D Structure

特性

IUPAC Name |

N-methylhexadecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h18H,3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFXMTOFDQKABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158579 | |

| Record name | N-Methylhexadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13417-08-8 | |

| Record name | N-Methyl-1-hexadecanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13417-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhexadecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylhexadecylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylhexadecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of N Methylhexadecylamine and Its Derivatives

Direct Synthetic Routes to N-Methylhexadecylamine

The direct synthesis of this compound can be primarily achieved through two main strategies: reductive amination and the alkylation of a primary amine.

Reductive Amination Approaches

Reductive amination is a versatile method for forming amines from carbonyl compounds. In the synthesis of this compound, this approach involves the reaction of hexadecanal (B134135) with methylamine (B109427). The process occurs in two main steps: the initial reaction between the aldehyde and the amine forms a Schiff base (an imine), which is then reduced in situ to the target secondary amine.

The reaction is typically carried out as a one-pot synthesis. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the imine intermediate in the presence of the unreacted aldehyde. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or specialized iron catalysts can also be used for the reduction step. d-nb.infoorganic-chemistry.org The use of hexadecanal as a substrate in reductive amination reactions has been documented in various synthetic procedures, highlighting the viability of this route. acs.orgresearchgate.net

Table 1: General Conditions for Reductive Amination

| Parameter | Details |

| Carbonyl Source | Hexadecanal |

| Amine Source | Methylamine |

| Common Reducing Agents | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Catalytic Hydrogenation (e.g., H₂/Pd/C) |

| Solvents | Methanol (B129727), Dichloroethane (DCE), Water |

| Key Intermediate | N-Hexadecylidenemethanamine (Imine/Schiff Base) |

Alkylation Strategies for Primary Amines

Alkylation is a fundamental C-N bond-forming reaction. The synthesis of this compound can be approached from two directions using this strategy: the methylation of a primary amine or the alkylation of methylamine.

The more common approach is the mono-N-methylation of hexadecylamine (B48584) (a primary amine). A significant challenge in this method is preventing overalkylation, which leads to the formation of the tertiary amine (N,N-Dimethylhexadecylamine) and quaternary ammonium (B1175870) salts. masterorganicchemistry.comnih.gov To achieve selective monomethylation, specific reagents and conditions are necessary. rsc.org Strategies include using a protecting group on the amine, which is later removed, or employing specialized methylating agents like methyl triflate in solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can interfere with the amine to prevent overmethylation. rsc.org Another method involves forming an imine with benzaldehyde, methylating the imine to form an iminium salt, and then hydrolyzing the salt to yield the secondary amine. sciencemadness.org

Alternatively, this compound can be synthesized by reacting methylamine with a hexadecyl halide (e.g., 1-bromohexadecane). This reaction is also prone to overalkylation, and controlling the stoichiometry and reaction conditions is critical to favor the formation of the secondary amine.

Table 2: Alkylation Strategies for this compound

| Strategy | Reactant 1 | Reactant 2 | Key Challenge |

| Methylation of Primary Amine | Hexadecylamine | Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate, Methyl Tosylate) | Controlling selectivity to prevent overalkylation. masterorganicchemistry.comnih.gov |

| Alkylation of Methylamine | Methylamine | Hexadecyl Halide (e.g., 1-Bromohexadecane) | Controlling selectivity to prevent overalkylation. |

Synthesis of Structurally Modified this compound Analogues and Derivatives

This compound serves as a precursor for various derivatives with specific properties and applications.

Preparation of N-Nitroso-N-methylhexadecylamine

N-Nitroso compounds are formed by the reaction of a secondary amine with a nitrosating agent. N-Nitroso-N-methylhexadecylamine is synthesized from its parent secondary amine, this compound. The most common method for this transformation is nitrosation using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. orgsyn.org Other modern methods utilize reagents like tert-butyl nitrite (TBN) under solvent-free conditions or electrochemical approaches, which can offer milder reaction conditions and broader substrate scope. researchgate.netcardiff.ac.uk

Synthesis of Hexadecylamine and N,N-Dimethylhexadecylamine Derivatives

The primary amine, hexadecylamine, and the tertiary amine, N,N-Dimethylhexadecylamine, are structurally related to this compound and are important in their own right. Hexadecylamine is the precursor for N-methylation, while N,N-Dimethylhexadecylamine is often the byproduct of non-selective methylation or a target product itself.

N,N-Dimethylhexadecylamine is commonly synthesized by the exhaustive methylation of hexadecylamine, for instance, using the Eschweiler-Clarke reaction with formaldehyde (B43269) and formic acid. researchgate.net It is widely used as an intermediate in the production of surfactants, such as amine oxides and quaternary ammonium salts. ontosight.aiscbt.com

Elaboration into Gemini (B1671429) Surfactants and Amine Oxides

The derivatives of this compound are valuable building blocks for more complex surfactant structures.

Gemini Surfactants: These are surfactants that contain two hydrophobic tails and two hydrophilic head groups connected by a spacer. While this compound itself is a secondary amine, its tertiary amine analogue, N,N-Dimethylhexadecylamine, is a common precursor for cationic gemini surfactants. nih.gov Typically, two molecules of the tertiary amine are reacted with a dihalogenated compound (e.g., 1,4-dibromobutane) which acts as the spacer, linking the two amine units to form a dimeric quaternary ammonium salt. nih.gov These surfactants exhibit very low critical micelle concentrations (CMC) and high surface activity. nih.gov

Amine Oxides: N-oxides are prepared by the oxidation of tertiary amines. Therefore, N,N-Dimethylhexadecylamine, rather than this compound, is the direct precursor for the corresponding amine oxide (N,N-Dimethylhexadecylamine N-oxide). researchgate.net The oxidation is most commonly achieved using hydrogen peroxide as the oxidant, often in an aqueous solution. researchgate.net Other oxidizing agents such as peracids can also be used. google.com Amine oxides are non-ionic or cationic (in acidic conditions) surfactants used extensively as foam stabilizers, emulsifiers, and detergents. researchgate.net

Incorporation into Hybrid Organic-Inorganic Frameworks

Long-chain alkylamines, such as hexadecylamine and its N-methylated derivative, are integral in the synthesis of hybrid organic-inorganic frameworks, particularly layered materials like 2D perovskites. dtu.dkgoogle.com These organic cations act as spacers or templates, inserted between inorganic layers, which influences the structural, optical, and electronic properties of the resulting material. researchgate.nettandfonline.com

The primary function of molecules like this compound in this context is to direct the formation of specific crystalline structures. The long C16 alkyl chain of the amine dictates the interlayer spacing between the inorganic sheets (e.g., lead-halide octahedra in perovskites). dtu.dkresearchgate.net This ability to control the architecture at a molecular level is crucial for tuning the material's properties. For instance, the incorporation of these bulky organic cations can enhance the environmental stability of perovskite-based solar cells by creating a hydrophobic barrier that protects the sensitive inorganic layers from moisture. dtu.dk

Research has shown a direct correlation between the length of the alkyl chain and the properties of the hybrid material. Longer chains, such as the C16 chain in hexadecylamine, increase the distance between the inorganic layers, which can lead to the formation of 2D or quasi-2D structures. researchgate.netacs.org Theoretical calculations have indicated that alkylamines with longer chains have lower formation energies for creating layered 2D perovskite structures, making them more favorable for slicing 3D frameworks into these layered arrangements. google.com

In addition to perovskites, hexadecylamine has been employed as a surfactant or template in the sol-gel synthesis of other hybrid materials, such as mesoporous silica (B1680970). rsc.orgresearchgate.net In these processes, the amine helps to organize the inorganic precursors into a structured network, leading to materials with high surface areas and tailored pore sizes. researchgate.netacs.org The specific use of this compound hydrochloride has also been noted in the context of designing metal-organic frameworks (MOFs). encyclopedia.pub

Table 1: Influence of Alkylamine Chain Length on Hybrid Perovskite Properties

| Alkylamine Chain Length | Effect on Structure | Impact on Properties | Reference |

|---|---|---|---|

| Short (e.g., C4-C6) | Forms 2D perovskites with smaller interlayer spacing. | Can lead to different crystal phases (orthorhombic or monoclinic) at room temperature. | dtu.dk |

| Long (e.g., C12-C18) | Increases interlayer spacing, promotes stable layered structures. | Enhances moisture stability; alters band gap and charge transport dynamics. | dtu.dkgoogle.comresearchgate.net |

| Very Long (e.g., >C8) | Can result in a widened band gap and potentially worse charge transport if not optimized. | Favorable for creating robust layered structures, especially at high temperatures. | researchgate.netuantwerpen.be |

Catalytic Methodologies in the Synthesis of this compound and Related Compounds

The synthesis of this compound from its primary amine precursor, hexadecylamine, or from other starting materials like fatty acids or alcohols, relies heavily on catalytic methods. These methods are broadly categorized into homogeneous and heterogeneous catalysis, each offering distinct advantages in terms of selectivity, efficiency, and industrial applicability.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions for the N-methylation of primary amines like hexadecylamine. A prominent strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. acs.orgthieme-connect.com In this process, a catalyst, typically a transition metal complex of ruthenium, iridium, or manganese, temporarily "borrows" hydrogen from an alcohol (used as the alkylating agent) to form a metal-hydride intermediate and an aldehyde. acs.orgacs.org The aldehyde then reacts with the primary amine to form an imine, which is subsequently reduced by the metal-hydride, regenerating the catalyst and yielding the N-alkylated secondary amine.

The N-methylation of long-chain amines can be efficiently achieved using methanol as the methylating agent in the presence of homogeneous catalysts. For example, Cp*Ir complexes and various ruthenium complexes have demonstrated high efficacy for the N-methylation of a range of primary and secondary amines. google.comresearchgate.net These reactions are often performed in the presence of a base and can be highly selective for mono-methylation, which is crucial for producing this compound without significant formation of the tertiary amine. researchgate.net

Another important homogeneous catalytic route is reductive amination. This can involve the reaction of hexadecylamine with formaldehyde, followed by reduction, or the reaction of a C16 aldehyde (hexadecanal) with methylamine. While often associated with heterogeneous catalysts, homogeneous systems for reductive amination are also well-established, offering controlled and selective transformations. dtu.dk

Table 2: Selected Homogeneous Catalyst Systems for N-Alkylation/N-Methylation of Amines

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Cp*Ir complexes with functional ligands | Primary amine + Methanol | N-methylated amine | High efficiency and generality for N-methylation. | google.comresearchgate.net |

| Ruthenium complexes (e.g., [Ru(p-cymene)Cl₂]₂) | Primary amine + Alcohol | N-alkylated secondary amine | Effective for "borrowing hydrogen" catalysis; tolerates various functional groups. | google.comresearchgate.net |

| Manganese PNP-pincer complexes | Arylamine + Methanol | N-methylated arylamine | Utilizes an earth-abundant metal; allows for lower catalyst and base loading. | acs.orgthieme-connect.com |

| Ruthenium-Triphos complexes | Amide + H₂ | Amine (via C-N cleavage) | Can be used for deaminative hydrogenation, followed by N-alkylation in a tandem process. | cas.cn |

Heterogeneous Catalysis in Amine Synthesis

Heterogeneous catalysis is paramount in the industrial-scale synthesis of fatty amines due to the ease of catalyst separation and reuse. The synthesis of this compound can be approached through several pathways using solid catalysts.

One major route is the reductive amination of fatty aldehydes or alcohols. For instance, hexadecanol (B772) can be reacted with methylamine over a heterogeneous catalyst that facilitates both dehydrogenation of the alcohol to an aldehyde and the subsequent reductive amination. encyclopedia.pubcas.cnmagtech.com.cn Supported metal catalysts, such as nickel, copper, palladium, or ruthenium on supports like alumina (B75360) (Al₂O₃), silica (SiO₂), or zirconia (ZrO₂), are commonly employed. researchgate.netresearchgate.netacs.orgchemrxiv.org These bifunctional catalysts often possess both metal sites for hydrogenation/dehydrogenation and acidic or basic sites on the support to facilitate condensation steps. tandfonline.comresearchgate.net

Another pathway involves starting from fatty nitriles. The reduction of a C16 nitrile can produce a mixture of primary (hexadecylamine) and secondary (di(hexadecyl)amine) amines. By controlling reaction conditions and catalyst choice, such as using specific cobalt-zirconium catalysts, the selectivity can be steered towards the desired secondary amine. google.com The primary amine can then be methylated in a subsequent step.

Direct N-methylation of hexadecylamine can also be performed using heterogeneous catalysts. C1 sources like formaldehyde or carbon dioxide with hydrogen are used. acs.orgresearchgate.net For example, supported platinum, palladium, or copper catalysts have been shown to be effective for the N-methylation of various amines using CO₂/H₂. thieme-connect.comrsc.org Research into the reductive amination of fatty acids and their esters has also led to one-pot systems using a combination of recyclable heterogeneous catalysts, such as Nb₂O₅ for amidation and a Pt-based catalyst for the subsequent hydrogenation, to produce tertiary fatty amines. researchgate.netuantwerpen.bersc.org By tuning the reaction conditions, the production of secondary amines like this compound can be favored. rsc.org

Table 3: Examples of Heterogeneous Catalyst Systems for Long-Chain Amine Synthesis

| Catalyst System | Precursors | Reaction Type | Product(s) | Reference(s) |

|---|---|---|---|---|

| Ni/θ-Al₂O₃ | Aniline/Aliphatic Amine + Alcohol | N-Alkylation (Borrowing Hydrogen) | Secondary and Tertiary Amines | researchgate.net |

| Cu/Al₂O₃ | Primary Amine | Self-condensation | Symmetrical Secondary Amines | researchgate.net |

| PtVOₓ/SiO₂ + Nb₂O₅ | Fatty Acid + Methylamines + H₂ | One-pot Reductive Amination | Tertiary Fatty Amines (can be tuned for secondary) | uantwerpen.bersc.org |

| Co-Zr on Kieselguhr | Fatty Nitrile + H₂ | Reductive Amination | High selectivity to secondary amines. | google.com |

| Pt/Nb₂O₅ | N,N-dimethylpalmitamide + H₂ | Hydrogenation | N,N-dimethylpalmitylamine | rsc.org |

| Ru/C | Dodecanol + NH₃ + H₂ | Reductive Amination | Dodecylamine (Primary Amine) | encyclopedia.pub |

Advanced Analytical and Spectroscopic Characterization of N Methylhexadecylamine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating N-Methylhexadecylamine from complex mixtures and for its quantitative determination. Both gas-liquid chromatography and high-performance liquid chromatography offer distinct advantages depending on the sample matrix and the specific analytical goals.

Gas-Liquid Chromatography (GLC) with Specific Detectors (e.g., Thermal Energy Analyzer)

Gas-Liquid Chromatography (GLC) is a powerful technique for the analysis of volatile and semi-volatile compounds. When coupled with a Thermal Energy Analyzer (TEA), it provides a highly selective and sensitive method for detecting nitrogen-containing compounds, including N-nitroso derivatives of this compound. The TEA detector is particularly advantageous due to its specificity for the N-NO functional group, which minimizes interference from other sample components. pharmtech.com

In a notable application, a method was developed for the determination of long-chain N-nitroso-N-methylalkylamines, including N-nitroso-N-methylhexadecylamine, in cosmetic and cleaning products. nih.gov This method involved a clean-up procedure using solid-phase extraction and column chromatography, followed by GLC-TEA analysis. nih.gov The process demonstrated the capability of this technique to detect contaminants in complex emulsions. nih.gov While N-nitroso-N-ethyldodecylamine was used as an internal standard in this study, the principle applies to the detection of N-nitroso-N-methylhexadecylamine. nih.gov The selectivity of the TEA detector is achieved by pyrolyzing the eluting compounds, which breaks the N-N bond in nitrosamines. pharmtech.com This process releases nitric oxide, which then reacts with ozone to produce excited nitrogen dioxide. The subsequent decay to the ground state emits light, which is detected and quantified. pharmtech.com

| Parameter | Value |

| Technique | Gas-Liquid Chromatography with Thermal Energy Analyzer (GLC-TEA) |

| Application | Determination of N-nitroso-N-methylhexadecylamine |

| Detector Selectivity | Highly selective for N-nitroso compounds |

| Sample Preparation | Solid-phase extraction and column chromatography |

High-Performance Liquid Chromatography (HPLC) for Reactive Species

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. wikipedia.org It is particularly well-suited for the analysis of reactive species and compounds that are not easily volatilized. In the context of this compound and related compounds, HPLC is often used for the analysis of its derivatives or for monitoring its presence in various formulations. epo.orgnih.gov

Reversed-phase HPLC (RP-HPLC) is a common mode used for the separation of non-polar to moderately polar compounds. wikipedia.org In this technique, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture. wikipedia.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase. wikipedia.org For the analysis of amines like this compound, HPLC methods can be developed using various detectors, including UV-Vis, fluorescence, or mass spectrometry detectors, depending on the required sensitivity and selectivity. scirp.org The choice of mobile phase and gradient elution programs is critical for achieving optimal separation from other components in the sample matrix. scirp.org

Mass Spectrometric Approaches for Molecular Identification and Imaging

Mass spectrometry (MS) is an indispensable tool for the molecular identification of this compound, providing information on its molecular weight and structure. Various MS techniques can be employed, each offering unique advantages for surface analysis and trace-level detection.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry for Surface Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile, and fragile molecules. nih.gov In the context of surface analysis, Surface-MALDI-MS can be used to identify molecules adsorbed onto various materials. nih.gov This technique is capable of desorbing and ionizing macromolecules directly from a surface with high mass resolution and sensitivity, even at levels below a single monolayer. nih.gov

While direct MALDI-MS analysis of a relatively small molecule like this compound might be less common than for large biomolecules, the technique's principles can be applied. For instance, derivatization of this compound could enhance its ionization efficiency and allow for its detection in surface-related studies. nih.gov The choice of matrix is crucial in MALDI-MS, as it co-crystallizes with the analyte and absorbs the laser energy, facilitating a soft desorption and ionization of the analyte molecules. nih.gov This technique holds potential for investigating the interaction of this compound with surfaces and for identifying its presence in surface contaminants or functionalized materials. nih.gov

Electrospray Ionization Triple Quadrupole Mass Spectrometry (LC-MS/MS) for Trace Analysis

Electrospray Ionization (ESI) coupled with a triple quadrupole mass spectrometer (MS/MS) is a highly sensitive and selective technique for the trace analysis of a wide range of compounds, including this compound. rsc.orgnih.gov Liquid chromatography (LC) is used to separate the components of a mixture before they are introduced into the mass spectrometer. rsc.org ESI is a soft ionization method that generates gas-phase ions from liquid solutions, making it suitable for a broad range of molecules, including those that are thermally labile. researchgate.net

In a triple quadrupole mass spectrometer, the first quadrupole (Q1) can be set to select a specific precursor ion (the molecular ion of this compound, for example). This ion then enters the second quadrupole (Q2), a collision cell, where it undergoes fragmentation. The resulting product ions are then analyzed by the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is excellent for quantifying low levels of a target analyte in complex matrices. acs.org

A study on the tissue distribution of cationic surfactants in rainbow trout utilized LC-MS/MS for the analysis of various amines, including this compound (S16). acs.org The method involved a binary gradient of water and methanol (B129727) with ammonium (B1175870) acetate (B1210297) in the mobile phase, and the analytes were analyzed in positive ion mode using MRM. acs.org This demonstrates the capability of LC-ESI-MS/MS for the sensitive and specific quantification of this compound in biological samples. acs.org

| Parameter | Value |

| Technique | Electrospray Ionization Triple Quadrupole Mass Spectrometry (LC-ESI-MS/MS) |

| Ionization Mode | Positive Ion Mode |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Application | Trace analysis and quantification in complex matrices (e.g., biological tissues) |

| Mobile Phase Example | Binary gradient of H₂O and methanol with 10 mM ammonium acetate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for determining the detailed molecular structure of a compound. cornell.eduslideshare.net It provides information about the chemical environment of individual atoms (specifically, the nuclei) within a molecule. For the structural elucidation of this compound, both ¹H NMR and ¹³C NMR spectroscopy are invaluable. slideshare.net

¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum of this compound would be expected to show characteristic signals for the methyl group attached to the nitrogen, the methylene (B1212753) group adjacent to the nitrogen, the long chain of methylene groups, and the terminal methyl group of the hexadecyl chain.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum would show distinct signals for the N-methyl carbon, the carbons of the hexadecyl chain, with the carbon atom attached to the nitrogen appearing at a characteristic chemical shift.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure of this compound. researchgate.net High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to provide the exact molecular formula, which, when combined with the structural fragments identified by NMR, allows for the unambiguous elucidation of the molecular structure. cornell.edu The integration of these spectroscopic methods provides a comprehensive and definitive characterization of this compound. nih.gov

Proton Nuclear Magnetic Resonance (1H-NMR)

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the chemical environments of hydrogen atoms. For this compound, the ¹H-NMR spectrum provides distinct signals corresponding to the different types of protons present in the molecule.

The ¹H-NMR spectrum of this compound typically shows a triplet corresponding to the terminal methyl group (CH₃) of the hexadecyl chain. The methylene groups (CH₂) adjacent to the nitrogen and along the alkyl chain produce a series of multiplets. The methyl group attached to the nitrogen (N-CH₃) appears as a distinct singlet. The proton attached to the nitrogen (N-H) may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity |

| CH₃ (terminal) | ~0.88 | Triplet |

| (CH₂)n | ~1.25 | Multiplet |

| N-CH₂ | ~2.5-2.7 | Multiplet |

| N-CH₃ | ~2.4 | Singlet |

| N-H | Variable | Broad Singlet |

This table presents typical ¹H-NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (13C-NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a specific signal in the ¹³C-NMR spectrum. nih.gov

The spectrum will show a signal for the terminal methyl carbon, a series of signals for the methylene carbons of the hexadecyl chain, a signal for the methylene carbon adjacent to the nitrogen, and a signal for the N-methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment.

| Carbon Type | Typical Chemical Shift (ppm) |

| CH₃ (terminal) | ~14 |

| (CH₂)n | ~22-32 |

| N-CH₂ | ~50-52 |

| N-CH₃ | ~34-36 |

This table presents typical ¹³C-NMR chemical shifts for this compound. Actual values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. nih.gov

Key vibrational modes include the N-H stretch of the secondary amine, the C-H stretching of the alkyl and N-methyl groups, and the C-N stretching vibration. The presence and position of these bands are crucial for confirming the identity and purity of the compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300-3500 | Medium-Weak |

| C-H Stretch (Alkyl) | ~2850-2960 | Strong |

| C-H Bend (Alkyl) | ~1465 | Medium |

| C-N Stretch | ~1100-1200 | Medium |

This table presents typical FTIR absorption bands for this compound. The exact positions and intensities can be influenced by the sample preparation method (e.g., film, solution). nih.gov

Thermal Analysis Techniques in Degradation and Stability Studies

Thermal Decomposition Pathways and Product Identification

Thermal analysis techniques are employed to study the thermal stability and decomposition behavior of this compound. Understanding how the compound behaves at elevated temperatures is important for applications where thermal stress may occur.

Studies on the thermal degradation of similar long-chain amines suggest that decomposition can proceed through various pathways. For instance, in the thermal decomposition of cetyltrimethylammonium bromide (CTAB), a related quaternary ammonium salt, products such as N,N-dimethylhexadecylamine have been identified. akjournals.com This suggests that under thermal stress, this compound could potentially undergo dealkylation or other fragmentation processes. The specific decomposition products would depend on the conditions, such as temperature and atmosphere.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₁₇H₃₇N), elemental analysis is performed to verify that the empirical formula matches the theoretical composition. nih.gov This is a critical step in confirming the synthesis and purity of the compound. The analysis measures the percentage of carbon, hydrogen, and nitrogen in the sample.

| Element | Theoretical Percentage (%) |

| Carbon (C) | 80.0 |

| Hydrogen (H) | 14.6 |

| Nitrogen (N) | 5.5 |

This table shows the theoretical elemental composition of this compound. Experimental values should be in close agreement with these theoretical percentages to confirm the compound's identity.

Environmental Behavior and Biological Interactions of N Methylhexadecylamine

Ecotoxicological Studies and Bioaccumulation Assessment

Bioaccumulation assessment is a critical component of environmental risk evaluation for cationic surfactants, which are utilized in a diverse range of consumer and industrial products. nih.gov Due to their strong tendency to sorb to natural surfaces and cell membranes, their bioaccumulation patterns differ from other chemical classes. nih.gov For ionizable amines like N-Methylhexadecylamine, this sorption affinity can lead to significant accumulation within aquatic organisms. nih.govnih.gov

Studies on rainbow trout (Oncorhynchus mykiss) exposed to this compound (abbreviated as S16) have provided detailed insights into its distribution among various tissues. nih.govacs.org Following a seven-day aqueous exposure, analysis revealed that the compound does not accumulate in a single compartment but is distributed throughout the fish. nih.gov

The bioaccumulation potential of this compound is considered high, with a measured Bioconcentration Factor (BCF) of 8200 L kg⁻¹ in one study. nih.govresearchgate.net This value is significantly above the thresholds used by regulatory bodies to classify a chemical as "bioaccumulative". nih.gov

Table 1: Contribution of Different Tissues to Total Body Burden of this compound (S16) in Rainbow Trout

This table illustrates the relative distribution of this compound across various tissues after aqueous exposure, highlighting the importance of both external and internal tissues in its accumulation.

| Tissue | Contribution to Body Burden (%) | Key Implication |

|---|---|---|

| Gills | >10% | Primary site of uptake from water and surface sorption. |

| Skin | ~20% | Represents a significant reservoir, accumulating the compound from both water and internal circulation. nih.gov |

| Mucus | >10% | Acts as an initial sorption site on the fish's exterior. acs.org |

| Liver | >10% | Indicates systemic uptake and distribution, and is a primary site of metabolism. acs.orgresearchgate.net |

| Muscle | >10% | Shows that the compound is distributed into the edible portion of the fish. acs.org |

A fundamental characteristic of this compound and other cationic surfactants is their strong affinity for phospholipid bilayer membranes, which are the primary components of all biological cell membranes. nih.govacs.org This strong sorption is a key driver of their bioaccumulation. nih.gov The interaction is governed by both electrostatic attraction and hydrophobic interactions. nih.gov

At the near-neutral pH of most aquatic environments and fish tissues, alkylamines are predominantly in their protonated (positively charged) form. nih.gov The fish mucus layer is net negatively charged, which electrostatically attracts the positively charged surfactant molecules. nih.gov

Beyond this initial surface interaction, the long alkyl chain (a C16 chain in this case) of the molecule facilitates strong hydrophobic interactions with the lipid interior of the cell membrane. nih.gov The affinity for membranes is quantified by the membrane-water distribution coefficient (DMW). Alkylamines with carbon chains longer than C12 exhibit high log DMW values (> 4.5), indicating a strong tendency to move from water into the membrane phase. nih.govacs.org Given that fish tissues contain on average 1–2% phospholipids, this high sorption affinity can result in substantial accumulation within the organism. nih.gov

The use of cationic surfactants in numerous products leads to their release into wastewater streams. nih.gov Consequently, compounds like this compound have been detected in municipal wastewater treatment plants (WWTPs). acs.org They have been found in the low μg L⁻¹ range in filtered WWTP effluent. nih.govacs.org

During wastewater treatment, which involves processes like sedimentation and biological treatment, a significant portion of these strongly sorbing compounds is removed from the water phase and becomes associated with sewage sludge and sediments. cambi.comoapen.org As a result, concentrations of cationic surfactants in sediments located downstream of WWTPs can reach into the mg kg⁻¹ range. nih.govacs.org This makes sediments a significant environmental sink for these compounds.

Biotransformation Pathways and Metabolite Characterization in Biological Systems

While this compound has a high potential to bioaccumulate, its persistence in an organism is also influenced by biotransformation. The potential for metabolism to reduce the accumulation of chemicals in fish is well-documented. nih.gov In vitro studies using liver fractions from rainbow trout have been crucial in elucidating these pathways. nih.govresearchgate.net

The primary biotransformation pathway identified for secondary amines like this compound in fish is N-demethylation. nih.govresearchgate.net This is a Phase I metabolic reaction where the methyl group attached to the nitrogen atom is removed. researchgate.net

Studies using rainbow trout liver S9 fractions (a preparation containing a mixture of metabolic enzymes) have shown that secondary (N-methylalkylamines) and tertiary (N,N-dimethylalkylamines) amines undergo this process. nih.govresearchgate.net The N-demethylation of this compound (a secondary amine) results in the formation of its corresponding primary amine metabolite, Hexadecylamine (B48584). nih.gov

The enzymatic process responsible for this transformation is largely dependent on cytochrome P450 (CYP450) enzymes, as evidenced by its reliance on specific cofactors in the in vitro assays. researchgate.netresearchgate.net For N-methylalkylamines, these N-demethylation metabolites can account for up to 55% of the parent compound removed during a 2-hour assay. nih.govresearchgate.net The rate of this clearance is dependent on the alkyl chain length, with the highest rates observed for C10-C12 homologs. researchgate.net

Table 2: In Vitro Metabolic Clearance of Cationic Surfactants in Rainbow Trout Liver S9 Fractions

This table summarizes the relative clearance rates for different classes of alkylamine surfactants, showing that this compound (a secondary amine) is metabolized, but more slowly than its tertiary amine counterparts.

| Amine Type | Example Compound | Observed In Vitro Clearance | Primary Pathway |

|---|---|---|---|

| Primary (1°) Alkylamine | Hexadecylamine | Generally close to or below detectable levels. researchgate.net | N/A (already the product of demethylation) |

| Secondary (2°) N-Methylalkylamine | This compound | Slower rates of clearance observed. researchgate.net | N-demethylation to a primary amine. nih.gov |

| Tertiary (3°) N,N-Dimethylalkylamine | N,N-Dimethylhexadecylamine | Rapid clearance observed. researchgate.net | Sequential N-demethylation to secondary, then primary amines. nih.gov |

A crucial aspect of biotransformation is the nature of the resulting metabolites. For many chemicals, metabolism leads to more polar products that are more easily excreted. nih.gov However, in the case of this compound, the N-demethylation product is another alkylamine, Hexadecylamine. nih.gov

Mechanisms of Biological Activity and Toxicity

The biological activity and toxicological profile of this compound are intrinsically linked to its chemical structure as a cationic surfactant. Its mode of action is primarily non-specific, targeting the fundamental structure of cell membranes, a mechanism known as baseline toxicity or narcosis.

The principal mechanism of toxicity for this compound is its ability to disrupt cellular membranes. scispace.comeuropa.eu As a long-chain aliphatic amine, it possesses a lipophilic hexadecyl tail and a hydrophilic secondary amine headgroup, making it surface-active. mdpi.com This amphiphilic nature drives its accumulation in the lipid bilayers of cell membranes, which is the foundational step of its toxic action. wikipedia.org

This interaction is not based on binding to a specific receptor but rather on a general, non-specific intercalation within the membrane. nih.gov This process, often referred to as baseline toxicity or narcosis, is considered the minimal toxicity any chemical can exert. nih.gov The accumulation of this compound molecules within the membrane alters its structural and functional properties. wikipedia.org This leads to a loss of membrane integrity, an increase in permeability to ions, and the impairment of crucial membrane-related processes, such as cellular respiration. wikipedia.orgnih.gov

The toxic effect manifests when the concentration of the compound in the membrane reaches a critical threshold. This concept, known as the Critical Membrane Burden (CMB), is remarkably consistent across different organisms and chemicals that act via narcosis. researchgate.net Research on various cell lines has established that baseline toxicity occurs at a mean critical membrane concentration of approximately 69 mmol per kilogram of lipid. nih.gov This indicates that once a certain molar concentration of the toxicant accumulates in the membrane lipids, a common toxicological response is triggered, leading to cytotoxicity. nih.govresearchgate.net The toxicity of such compounds can be potent, as very hydrophobic chemicals can reach this critical membrane concentration even at low external concentrations. researchgate.net

Table 1: Key Aspects of this compound's Membrane Disruption and Baseline Toxicity

| Feature | Description |

|---|---|

| Primary Mechanism | Baseline Toxicity (Narcosis) |

| Molecular Driver | Amphiphilic nature (lipophilic C16 tail, hydrophilic amine head) |

| Cellular Target | Lipid bilayer of cell membranes |

| Mode of Action | Non-specific accumulation and intercalation within the membrane |

| Consequences | Loss of membrane integrity, increased permeability, impaired membrane protein function, disruption of cellular processes (e.g., respiration) |

| Toxicity Threshold | Critical Membrane Burden (CMB) |

The biological activity of this compound is governed by specific aspects of its molecular structure, primarily its long alkyl chain and the degree of substitution on the nitrogen atom. Understanding these structure-activity relationships (SARs) is crucial for predicting the toxicity of related aliphatic amines. researchgate.net

The length of the alkyl chain is a dominant factor. Long-chain aliphatic amines, defined as those with at least one alkyl chain of eight or more carbons, are categorized as surface-active compounds. mdpi.com Generally, for primary, secondary, and dimethyl tertiary amines, toxicity increases with the length of the alkyl chain up to a certain point. researchgate.net Long-chain amines with 14 or more carbons, such as this compound (C16), are considered to have a high potential to bioaccumulate in aquatic organisms. mdpi.comcanada.ca

The degree of N-alkylation (i.e., whether the amine is primary, secondary, or tertiary) also significantly influences biological activity and metabolic fate. canada.ca N-demethylation is a recognized biotransformation pathway for secondary and tertiary alkylamines. epa.gov In the case of this compound (a secondary amine), metabolism can produce hexadecylamine (a primary amine), which may possess similar or altered bioaccumulation properties and toxicity. epa.gov

Studies on the biotransformation of various cationic surfactants in fish liver S9 fractions have provided insights into these relationships. For instance, clearance rates for N-methylalkylamines and N,N-dimethylalkylamines were found to be highest for C10-C12 homologues, with substantially lower clearance rates observed for longer carbon chains like C16. epa.gov Slower clearance suggests a higher potential for persistence and bioaccumulation. N-methylalkylamine analogues, such as this compound (S16), were observed to have slower rates of clearance compared to their N,N-dimethylalkylamine counterparts. epa.gov This highlights the subtle but significant role that the specific substitution on the amine group plays in the compound's environmental and biological behavior.

Table 2: Comparative Biotransformation of Aliphatic Amines in Rainbow Trout Liver S9 Fractions

| Compound Type | Example Compound | Alkyl Chain | In Vivo Intrinsic Clearance Rate (CLint, in vivo) | Key Observation |

|---|---|---|---|---|

| Primary Alkylamine | Dodecylamine | C12 | Generally below detectable levels | Very slow biotransformation. |

| Secondary Alkylamine | This compound (S16) | C16 | Slower clearance rates measured | Metabolized via N-demethylation; slower clearance than shorter chain analogues. epa.gov |

| Tertiary Alkylamine | N,N-Dimethyltetradecylamine (T14) | C14 | Rapid clearance observed | Higher clearance than secondary amines; clearance rates peak at C10-C12. epa.gov |

| Quaternary Ammonium (B1175870) | N,N,N-trimethylalkylammonium | Various | No significant clearance | Highly persistent; resistant to biotransformation. epa.gov |

Applications and Functionalization in Advanced Materials Science

Engineering of Layered Perovskite Materials

The unique properties of 2D layered perovskites, which combine organic and inorganic layers, have made them promising for applications in lighting, energy conversion, and mechatronics. The organic components, such as N-Methylhexadecylamine, play a crucial role in tailoring the final properties of these materials.

In the synthesis of 2D and quasi-2D Ruddlesden-Popper hybrid perovskites, this compound functions as a large organic cation. These cations insert themselves between the inorganic layers (typically lead-halide octahedra), acting as spacers and templates for the crystal structure. The quality of the perovskite film is highly dependent on the crystal growth process, and organic cation additives are instrumental in controlling this formation. nih.gov They can enhance the film-forming ability and facilitate a more controlled, rapid fabrication process for high-quality perovskite films. nih.gov The use of long-chain amines, including this compound, allows for the passivation of defects at the grain peripheries of the perovskite crystals, which is crucial for improving stability.

The general chemical structure for perovskites is ABX3, where 'A' is a monovalent organic cation, 'B' is a divalent metal cation, and 'X' is a halide anion. chemrxiv.org By strategically replacing smaller cations like methylammonium (B1206745) with larger ones, researchers can create more stable perovskite derivatives without compromising their desirable optoelectronic properties. nih.gov

The choice of the organic cation has a profound impact on the optical and mechanical properties of layered perovskites. The concept of "ligand accommodation" describes how these organic molecules are incorporated into the crystal lattice and interact with the inorganic layers. researchgate.net The length and structure of the amine, such as this compound, determine the number of hydrogen bonds it can form with the inorganic octahedra. researchgate.net

This interaction directly influences the material's optical emission. Research has shown that varying the organic molecule can tune the emission color coordinates from deep-blue to pure-white. researchgate.net Furthermore, the emission intensity is strongly dependent on the length of the organic molecules, providing a key parameter for optimizing emission efficiency. researchgate.net This rational design approach, leveraging different classes of organoammonium molecules, offers a pathway to tailor the optical and mechanical properties of these materials for specific applications like lighting and energy conversion. researchgate.net

Table 1: Effect of Organic Cation on Perovskite Emission Properties

| Organic Cation Property | Influence on Perovskite Material | Research Finding |

|---|---|---|

| Molecular Length | Affects emission intensity and efficiency. | Longer chain molecules can lead to optimized emission efficiency. researchgate.net |

| Hydrogen Bonding | Regulates lattice distortions and color coordinates. | The type of molecule determines the number of hydrogen bonds formed with the inorganic layers, leading to strong differences in material emission. researchgate.net |

This compound also plays a pivotal role as a surface ligand in the self-assembly of colloidal nanocrystals (NCs) into highly ordered superstructures, known as superlattices. nih.gov NCs are often synthesized with a coating of long-chain organic molecules, which prevent aggregation and allow them to be dispersed in a solvent. mdpi.com

The self-assembly process is driven by the spontaneous arrangement of these individual nanocrystals into an ordered structure. bilkent.edu.tr The van der Waals interactions between the this compound ligands on adjacent nanocrystals are a primary driving force for this organization. bilkent.edu.tr By carefully controlling conditions, such as through solvent evaporation, the nanocrystals can be guided to form close-packed, ordered films on a substrate. mdpi.combilkent.edu.tr This bottom-up approach allows for the fabrication of next-generation materials with precisely controlled functionality, where the nanocrystals act as "artificial atoms" forming a larger, engineered structure. nih.govbilkent.edu.tr The resulting superlattices exhibit unique collective optical, electronic, and catalytic properties that are distinct from those of individual nanocrystals. nih.gov

Functionalization of Catalytic Systems

The electrochemical reduction of carbon dioxide (CO2) into valuable chemicals and fuels is a key strategy for mitigating climate change and creating a sustainable carbon economy. The performance of electrocatalysts, particularly their selectivity towards specific products, is a critical challenge.

Copper (Cu) is a unique catalyst capable of converting CO2 into multi-carbon (C2) products like ethylene (B1197577) and ethanol. digitellinc.com However, unmodified copper often suffers from poor selectivity, producing a wide range of products, including hydrogen from the competing hydrogen evolution reaction (HER). digitellinc.com

To enhance selectivity, researchers have developed strategies to functionalize the surface of copper catalysts with organic molecules, including long-chain amines. researchgate.netnih.gov this compound, as a representative of this class, can modify the catalyst's surface environment. These amine-functionalized surfaces create a local microenvironment that can influence the transport of reactants like CO2 and protons to the active sites. This modification is a promising strategy to suppress the unwanted HER and steer the reaction towards desired carbon-based products. digitellinc.comnih.gov

The functionalization of copper electrodes with organic modifiers has a significant impact on the selectivity and activity of the CO2 reduction reaction (CO2RR) towards valuable C2 products. The presence of an amine-rich surface layer can stabilize key reaction intermediates, thereby lowering the energy barrier for the formation of C-C bonds, which is a critical step in producing ethylene and ethanol. researchgate.net

Studies on various molecular modifiers have shown that they can dramatically boost the Faradaic efficiency (FE) for ethylene, in some cases from as low as 5% to over 70%. nih.gov The structure of the organic molecule directly affects the product selectivity. By tuning the molecular architecture of the surface modifiers, it is possible to control the local concentration of CO2 and reaction intermediates, promoting the pathways that lead to C2 products over methane (B114726) (CH4) or hydrogen (H2). researchgate.netescholarship.org This approach of tailoring the active sites of a metallic surface with organic functional groups represents an effective and practical way to achieve selective CO2 reduction. nih.gov

Table 2: Influence of Surface Functionalization on CO2RR Selectivity

| Catalyst System | Key Feature | Impact on C2 Product Selectivity |

|---|---|---|

| Imidazolium-Functionalized Copper | Surface modification with organic hexafluorophosphate (B91526) compounds. | Boosted Faradaic efficiency for ethylene from 5% to 73%. nih.gov |

| Segmented Tandem Electrodes | Management of in-situ generated CO. | Achieved over 82% Faradaic efficiency for C2+ products. escholarship.org |

Hydrogen Bonding Interactions in Catalytic Mechanisms

This compound, as a secondary amine, possesses a nitrogen-hydrogen (N-H) bond that is crucial for its participation in hydrogen-bond catalysis. This form of organocatalysis utilizes hydrogen bonding to accelerate and control organic reactions. wikipedia.org The N-H group can act as a hydrogen-bond donor, interacting with electronegative atoms in a substrate molecule. This interaction can activate the substrate, stabilize anionic intermediates or transition states, and create a chiral environment to induce enantioselectivity. wikipedia.orgrsc.org

In many catalytic cycles, the ability of a secondary amine to form a hydrogen bond is a key step in the reaction mechanism. mdpi.com For instance, in bifunctional catalysis, the amine moiety can act as a specific base to activate a nucleophile, while the N-H group simultaneously forms a hydrogen bond with an electrophile, such as a nitro group on a nitro-olefin, stabilizing the developing negative charge in the transition state. wikipedia.org This dual activation strategy lowers the energy barrier of the reaction.

Computational and kinetic studies support the critical role of hydrogen bonding in influencing reaction rates. The strength and geometry of the hydrogen bond can determine the catalytic activity and the stereochemical outcome of a reaction. nih.govnih.gov The acidity (pKa) of the N-H bond is a significant factor, with studies on similar N-methyl amines showing a direct correlation between the pKa and the activation energy of the rate-determining hydrogen transfer step. nih.gov This suggests a significant protic character in the transition state, highlighting the importance of the hydrogen-donating capability of the secondary amine in the catalytic process. nih.gov

Development of Surfactant-Based Materials and Formulations

This compound, with its long C16 alkyl chain (hexadecyl group) providing hydrophobicity and a polar amine headgroup, is a foundational molecule for the development of advanced surfactant systems.

Utilization in Dimeric Surfactant Systems

This compound serves as a key precursor in the synthesis of cationic dimeric surfactants, also known as gemini (B1671429) surfactants. These molecules consist of two single-chain amphiphilic units (containing the N-hexadecylmethylamino moiety) covalently linked by a spacer group at or near the headgroups. taylorfrancis.com The synthesis typically involves the quaternization of the secondary amine and subsequent reaction with a linking agent (e.g., a dihalide) to form the dimeric structure.

The resulting gemini surfactants, such as alkanediyl-α,ω-bis(dimethylcetylammonium bromide), where 'cetyl' is synonymous with 'hexadecyl', exhibit properties vastly superior to their conventional monomeric counterparts. researchgate.net Their unique structure with two headgroups and two hydrophobic tails allows for more efficient packing at interfaces and in self-assembled structures. taylorfrancis.comresearchgate.net

Influence on Micellization Phenomena in Aqueous and Mixed Media

The structural characteristics of this compound derivatives profoundly influence micellization, the process of self-assembly into aggregates in a solution. Dimeric surfactants derived from this amine are noted for their exceptionally low critical micelle concentration (CMC), often one to two orders of magnitude lower than the corresponding single-chain surfactants. researchgate.net This high efficiency means that significantly less surfactant is needed to achieve saturation of interfaces and begin forming micelles.

Studies on gemini surfactants with C16 tails in aqueous media have demonstrated their strong tendency to self-aggregate. The interaction between the two hydrophobic chains and the electrostatic repulsion between the two cationic headgroups, mediated by the spacer chain, dictates the geometry and size of the resulting micelles. princeton.edu Research on mixed systems, where gemini surfactants are combined with other compounds like primary alkylamines, has shown synergistic interactions. These interactions, quantified by interaction parameters (β), lead to a further reduction in the CMC and enhanced surface activity, indicating the formation of more stable mixed micelles. researchgate.net

The table below summarizes key micellar properties for a representative C16-tailed dimeric surfactant system.

| Property | Description | Typical Finding for C16 Dimeric Surfactants |

| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. | Exceptionally low compared to monomeric counterparts. |

| Maximum Surface Excess (Γmax) | A measure of the packing density of surfactant molecules at the air/water interface. | Indicates efficient packing at the interface. |

| Minimum Surface Area per Molecule (Amin) | The area occupied by a single surfactant molecule at the interface. | Lower values suggest tighter molecular packing. |

| Interaction Parameter (β) | Quantifies the synergy in mixed surfactant systems. | Negative values indicate synergistic interactions, leading to enhanced properties. |

This is an interactive table based on general findings for C16 dimeric surfactants. researchgate.net

Emulsification and Foaming Performance Research

Derivatives of this compound are effective as both emulsifiers and foaming agents due to their ability to significantly lower interfacial tension. As emulsifiers, they facilitate the dispersion of one immiscible liquid into another, such as oil into water (o/w) or water into oil (w/o), and stabilize the resulting droplets against coalescence. The long hexadecyl chain provides strong anchoring in the oil phase, while the polar amine headgroup interacts with the aqueous phase, forming a stabilizing film at the oil-water interface.

In industrial applications like drilling fluids, amine-based molecules function as powerful secondary emulsifiers. They work in conjunction with primary emulsifiers to create highly stable invert emulsions (water-in-oil) that can withstand extreme downhole temperatures and pressures. aade.org Their performance in creating and maintaining stable emulsions is a critical aspect of their industrial utility. nih.gov

Applications in Industrial Chemical Processes

The unique chemical properties of this compound and its derivatives make them valuable components in demanding industrial environments, particularly in the oil and gas sector.

Formulation Components in Oil and Gas Well Treatment Fluids

This compound-based compounds are integral to the formulation of high-performance well treatment fluids, including drilling, completion, and fracturing fluids. jacamcatalyst.comgoogle.com Their primary functions include shale inhibition, emulsion stabilization, and wettability alteration.

Shale Inhibition: Water-based drilling fluids can cause hydratable shales to swell and disperse, leading to wellbore instability. aesfluids.com Amine-based inhibitors function by adsorbing onto the negatively charged clay surfaces of the shale. newpark.com This adsorption occurs through a combination of electrostatic interactions with the cationic amine headgroup and hydrogen bonding. mdpi.comnih.gov This process neutralizes the surface charge, displaces water molecules, and reduces the repulsive forces between clay platelets, thereby preventing hydration, swelling, and dispersion. mdpi.comnih.govonepetro.org

Emulsification: In invert emulsion (water-in-oil) drilling fluids, amine derivatives act as robust secondary emulsifiers. They enhance the stability of the emulsion, ensuring that the water phase remains finely dispersed within the continuous oil phase, which is critical for fluid performance and stability at high temperatures.

Wettability Alteration: These surfactants also function as wetting agents, which are crucial for cleaning oily residues from wellbore surfaces. By adsorbing onto the surface, they can change the formation's wettability from oil-wet to water-wet, a necessary step for ensuring proper bonding during subsequent cementing operations.

The multifaceted roles of these amine-based compounds are summarized in the table below.

| Application in Well Treatment | Mechanism of Action | Benefit |

| Shale Inhibition | Adsorption on clay surfaces via electrostatic and hydrogen bonding interactions. newpark.commdpi.com | Prevents shale swelling and dispersion; ensures wellbore stability. aesfluids.com |

| Secondary Emulsifier | Stabilization of the water-in-oil interface. | Enhances the thermal and chemical stability of invert emulsion drilling fluids. aade.org |

| Wetting Agent | Adsorption on wellbore surfaces to alter interfacial tension. | Changes surface from oil-wet to water-wet for improved cementing and completion operations. |

| Corrosion Inhibition | Formation of a protective film on metal surfaces. | Protects downhole equipment from corrosion. |

This interactive table outlines the functions of amine-based additives in oil and gas fluids.

Computational and Theoretical Studies on N Methylhexadecylamine Systems

Molecular Dynamics Simulations of Interfacial and Self-Assembly Phenomena

These simulations reveal that long-chain alkylamines readily form self-assembled monolayers (SAMs) on various surfaces. nih.gov The primary driving forces for this self-assembly are the hydrophobic interactions between the long alkyl chains and the interaction of the amine headgroup with the surface. The packing efficiency and ordering of the molecules within the SAM are influenced by factors such as the nature of the terminal group and the surface polarity. nih.gov

At interfaces, such as a liquid-liquid or solid-liquid interface, N-Methylhexadecylamine is expected to exhibit surfactant-like behavior, orienting itself to minimize the free energy of the system. The hydrophobic hexadecyl tail will preferentially reside in a non-polar phase, while the more polar N-methylamine headgroup will favor a polar environment or interact with a solid surface.

MD simulations of analogous long-chain amines on metal surfaces, like copper, have shown the formation of ordered bilayers at lower temperatures, with the alkyl chains in the inner layer exhibiting a tendency to bundle. researchgate.net At higher temperatures, these ordered structures can become more disordered. researchgate.net The exchange of molecules between layers has also been observed, indicating a dynamic nature of these self-assembled structures. acs.org

Table 1: Representative Molecular Dynamics Simulation Parameters for a Long-Chain Alkylamine System

| Parameter | Value/Description |

| System Composition | Long-chain alkylamine molecules, solvent (e.g., water, n-hexane), solid surface (e.g., copper, graphene) |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or similar |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) |

| Temperature | 298 K - 373 K |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds to microseconds |

| Properties Calculated | Density profiles, orientation of molecules, layer thickness, diffusion coefficients, interaction energies |

This table presents typical parameters for MD simulations of long-chain alkylamines to illustrate the computational setup. The specific values would be adjusted based on the system and phenomena under investigation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to understand the electronic properties and reactivity of this compound, particularly in the context of its application as a surface functionalizing agent for catalysts.

In a study involving copper nanoparticles functionalized with this compound for the electrochemical reduction of CO2, DFT calculations revealed significant electronic interactions between the amine and the copper surface. These calculations showed a net negative charge transfer from the this compound molecule to the copper catalyst. This charge transfer modifies the electronic properties of the copper surface, which in turn influences its catalytic activity.

Key electronic properties that can be elucidated through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity.

Table 2: Calculated Electronic Properties of an Amine-Functionalized Catalyst System from DFT

| Property | Description | Significance |

| Adsorption Energy | The energy released when this compound adsorbs onto the catalyst surface. | Indicates the strength of the interaction between the amine and the surface. |

| Charge Transfer | The amount of electronic charge transferred between this compound and the catalyst. | Modifies the electronic state of the catalyst, influencing its reactivity. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of the chemical stability and reactivity of the system. |

This table outlines key electronic properties that can be determined from DFT calculations of this compound interacting with a surface, providing insights into its role in modifying catalyst behavior.

Mechanistic Modeling of Catalytic Reactions Involving this compound

Computational modeling, particularly using DFT, has been instrumental in elucidating the mechanistic pathways of catalytic reactions where this compound plays a crucial role. In the context of the electrochemical CO2 reduction reaction (eCO2RR) on an amine-functionalized copper catalyst, theoretical studies have shed light on how this compound influences the reaction mechanism at a molecular level.

These models have demonstrated that the presence of this compound on the catalyst surface can alter the reaction pathway and lower the activation energy for key reaction steps. For instance, it has been proposed that the amine functionality can participate in hydrogen bonding interactions with CO2 and reaction intermediates. This interaction can stabilize the intermediates and lower the kinetic energy barrier for crucial steps like the coupling of CO and CHO species, thereby promoting the formation of C2 products.

By calculating the free energy profiles of different reaction pathways, computational models can predict the most favorable mechanism. These studies can also explain the selectivity of the catalyst towards certain products. For example, in the case of this compound-functionalized copper, the modification of the surface environment was found to favor the production of ethylene (B1197577).

Table 3: Key Mechanistic Insights from Modeling of this compound in Catalysis

| Mechanistic Aspect | Computational Finding | Implication for Catalysis |

| Intermediate Stabilization | Hydrogen bonding between the amine and CO2 reduction intermediates. | Lowers the activation energy of key reaction steps. |

| Reaction Pathway Modification | Altered adsorption geometries of key intermediates on the catalyst surface. | Influences the product selectivity of the reaction. |

| Transition State Analysis | Identification of the structures and energies of transition states. | Provides a detailed understanding of the reaction kinetics. |

| Product Selectivity | Calculation of free energy changes for different product formation pathways. | Explains why certain products are favored over others. |

This table summarizes the types of mechanistic insights that can be gained from the computational modeling of catalytic reactions involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. ecetoc.org While specific QSAR models developed exclusively for this compound are not widely reported, QSAR methodologies for long-chain amines and related surfactants are used to predict their environmental properties, such as biodegradability and aquatic toxicity. nih.goviaea.org

The environmental fate of this compound is influenced by its physicochemical properties, which can be predicted using QSAR models. Key descriptors in these models often include parameters related to hydrophobicity (like the octanol-water partition coefficient, log Kow), molecular size, and electronic properties. ijates.comnih.gov

For long-chain amines, biodegradability is a crucial aspect of their environmental fate. nih.gov QSAR studies on amine collectors have indicated that factors such as the length of the alkyl chain, the number of nitrogen atoms, and electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) are important for predicting their biodegradation. iaea.org Generally, increased alkyl chain length can lead to decreased water solubility and potentially slower biodegradation rates.

Aquatic toxicity is another critical endpoint for environmental risk assessment. QSAR models for amines often show a correlation between toxicity and hydrophobicity, as more hydrophobic compounds may have a greater tendency to partition into the biological membranes of aquatic organisms.

Table 4: Representative Descriptors and Endpoints in QSAR Models for Long-Chain Amines

| Descriptor Category | Example Descriptors | Environmental Endpoint |

| Hydrophobicity | Log Kow (Octanol-Water Partition Coefficient) | Aquatic Toxicity, Bioaccumulation |

| Topological | Molecular Connectivity Indices, Chain Length | Biodegradability, Adsorption to sediment |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital), Dipole Moment | Reactivity, Biodegradation |

| Steric | Molecular Volume, Surface Area | Bioavailability |

This table provides an overview of the types of molecular descriptors commonly used in QSAR models to predict the environmental fate of long-chain amines, which would be applicable to this compound.

Research on N Methylhexadecylamine in Pharmaceutical and Personal Care Formulations

Role in Pharmaceutical Composition Development

The foundational structure of N-Methylhexadecylamine makes it a valuable starting material, or precursor, for synthesizing more complex molecules with specific therapeutic functions. Its long hexadecyl chain provides the lipophilic character necessary for interaction with biological membranes, while the tertiary amine group can be readily modified to create active pharmaceutical ingredients (APIs) or components of drug delivery systems.

Researchers have explored the synthesis of oxygenated derivatives of this compound to create compounds with potential medical applications. A key strategy involves the introduction of hydroxyl groups into the molecule's structure. For instance, the condensation reaction between 1-hexadecene (B165127) oxide and hexamethylenediamine (B150038) results in the formation of N,N'-(1,6-hexylene)-bis[2-hydroxyhexadecylamine]. This process creates a di-hydroxylated diamine, an oxygenated derivative that can serve as a building block for more complex pharmaceutical agents. The inclusion of hydroxyl (-OH) groups can alter the solubility, polarity, and biological activity of the parent amine, potentially enhancing its utility in medical formulations.

This compound and its derivatives are investigated as precursors in the design of active pharmaceutical ingredients. The tertiary amine structure is a common feature in many pharmacologically active molecules. By modifying this amine group, for example, through quaternization to form quaternary ammonium (B1175870) salts, new compounds with significant biological activity can be created. These quaternary ammonium compounds, derived from long-chain amines, are known for their antimicrobial properties and are used as antiseptics and disinfectants in medical settings. The synthesis process allows for the systematic modification of the molecule to optimize its therapeutic effect, demonstrating the role of this compound as a foundational structure in the development of new APIs.

Integration into Personal Care and Cosmetic Products

In the cosmetics and personal care industry, derivatives of this compound are prized for their surface-active properties. They are key ingredients in a wide array of products, contributing to their performance, feel, and longevity.

One of the most significant applications of this compound derivatives is in the formulation of dimeric surfactants, also known as gemini (B1671429) surfactants. These surfactants consist of two hydrophobic tails and two hydrophilic head groups connected by a spacer. Dimeric surfactants synthesized from long-chain amines are highly valued in cosmetic formulations like shampoos, lotions, and creams. mdpi.comnih.govjddtonline.info They are exceptionally efficient at reducing surface tension, which leads to improved emulsifying, foaming, and conditioning properties compared to conventional monomeric surfactants. jddtonline.info This enhanced performance allows for the creation of products with superior texture and stability. For example, diquaternary ammonium chlorides derived from such amines have been shown to provide excellent hair conditioning properties. mdpi.com

Table 1: Applications of Dimeric Surfactants in Personal Care

| Product Category | Function of Dimeric Surfactant | Benefit |

| Shampoos & Conditioners | Conditioning Agent, Foaming Agent | Improved hair substantivity and softness mdpi.com |

| Lotions & Creams | Emulsifier, Solubilizer | Enhanced stability and texture |

| Body & Facial Cleansers | Cleansing Agent | Mildness, non-irritating to skin mdpi.com |

| Deodorants | Antiseptic Agent, Enzyme Inhibitor | Helps control odor-causing bacteria mdpi.com |